

4-N-Boc-2-ethoxycarbonylmethyl-morpholine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-N-Boc-2-ethoxycarbonylmethyl-morpholine

Cat. No.: B1378078

[Get Quote](#)

An In-Depth Technical Guide to **4-N-Boc-2-ethoxycarbonylmethyl-morpholine**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **4-N-Boc-2-ethoxycarbonylmethyl-morpholine**, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The morpholine scaffold is a privileged structure in drug discovery, renowned for imparting favorable physicochemical properties such as enhanced aqueous solubility and improved pharmacokinetic profiles.^{[1][2][3]} This document details the chemical properties, a representative synthetic methodology, key reactive characteristics, and the significant applications of this versatile compound, with a particular focus on its role in the development of novel therapeutics.

Physicochemical and Structural Properties

4-N-Boc-2-ethoxycarbonylmethyl-morpholine, also known as tert-butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate, possesses a unique combination of functional groups that define its utility. The molecule incorporates a morpholine ring, which provides a polar, basic nitrogen atom and an ether linkage, contributing to its hydrophilic character.^{[2][4]} The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that allows for controlled reactivity. The ethoxycarbonylmethyl substituent at the 2-position serves as a versatile handle for further molecular elaboration.

Table 1: Core Chemical Properties of **4-N-Boc-2-ethoxycarbonylmethyl-morpholine**

Property	Value	Source
IUPAC Name	tert-butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate	N/A
Synonyms	4-N-Boc-2-morpholineacetic acid ethyl ester	N/A
CAS Number	1220039-35-9	[5]
Molecular Formula	C ₁₃ H ₂₃ NO ₅	Calculated
Molecular Weight	273.33 g/mol	Calculated
Appearance	Typically a solid or oil	[6]
Purity	>95% (typical for commercial samples)	[6]

Note: Some properties like boiling and melting points are not consistently reported in publicly available literature and are often dependent on the purity of the sample.

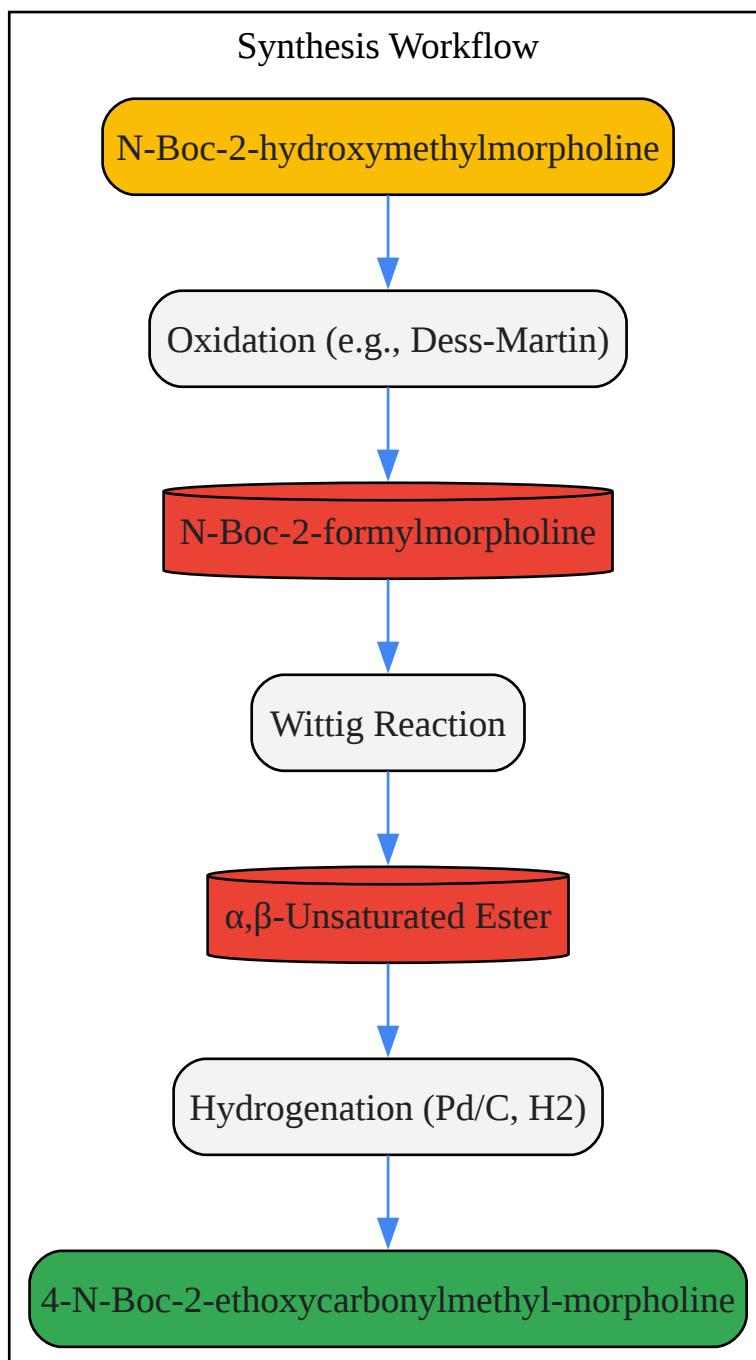
Synthesis and Manufacturing

The synthesis of substituted morpholines is a well-established field in organic chemistry.[\[7\]](#) A common and efficient strategy to prepare **4-N-Boc-2-ethoxycarbonylmethyl-morpholine** often starts from a precursor like N-Boc-2-hydroxymethylmorpholine. This approach involves the oxidation of the primary alcohol to an aldehyde, followed by a Wittig-type reaction to introduce the two-carbon ester side chain.

Representative Synthetic Protocol

A plausible multi-step synthesis is outlined below, starting from the commercially available N-Boc-2-hydroxymethylmorpholine.

Step 1: Oxidation of N-Boc-2-hydroxymethylmorpholine to the Aldehyde


- Dissolve N-Boc-2-hydroxymethylmorpholine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).^[8]
- Add a mild oxidizing agent, such as Dess-Martin periodinane (1.2 eq), to the solution at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
- Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, N-Boc-2-formylmorpholine.

Step 2: Wittig Reaction to Form the Alkene Ester

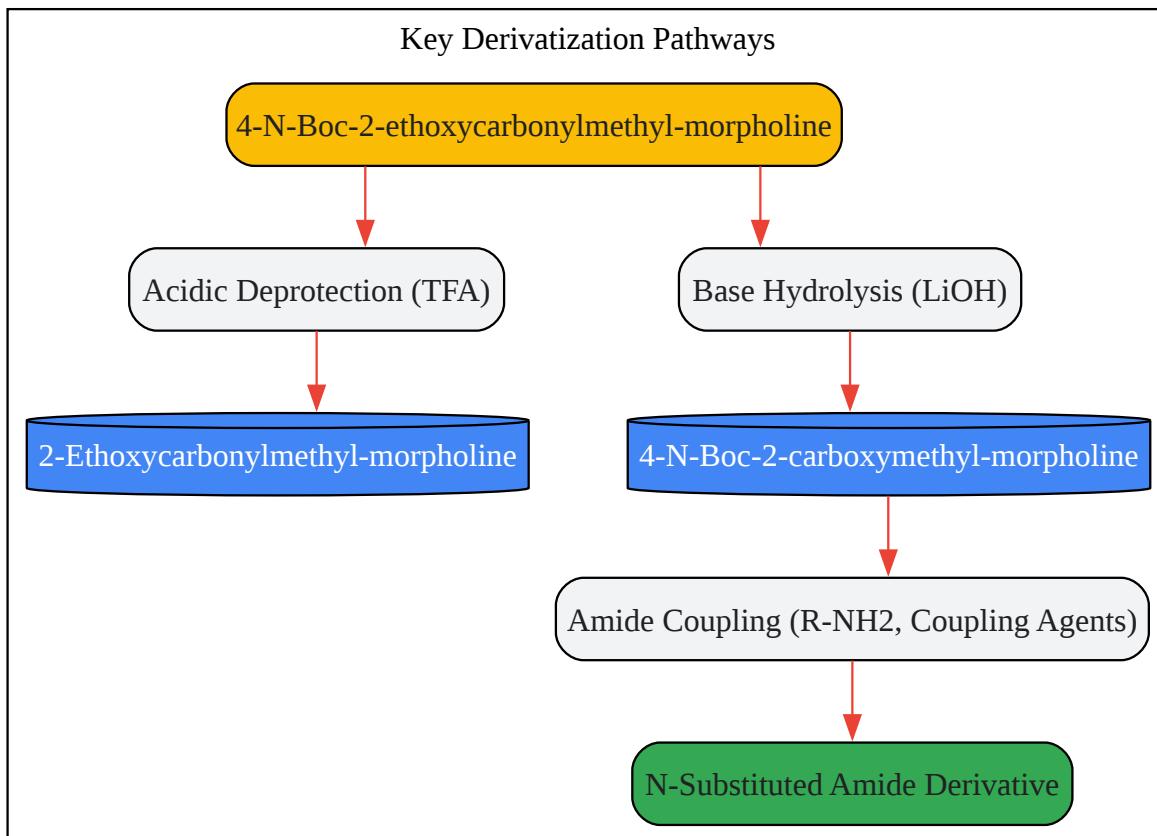
- To a suspension of (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous tetrahydrofuran (THF), add the crude aldehyde from Step 1.
- Stir the reaction mixture at room temperature overnight.
- Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to isolate the α,β -unsaturated ester.

Step 3: Reduction of the Alkene

- Dissolve the product from Step 2 in ethanol or methanol.
- Add a hydrogenation catalyst, such as Palladium on carbon (10% Pd/C).
- Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or GC-MS).
- Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, **4-N-Boc-2-ethoxycarbonylmethyl-morpholine**.

[Click to download full resolution via product page](#)

Fig. 1: Synthetic workflow for **4-N-Boc-2-ethoxycarbonylmethyl-morpholine**.


Chemical Reactivity and Derivatization

The chemical behavior of **4-N-Boc-2-ethoxycarbonylmethyl-morpholine** is dictated by its three primary functional groups: the Boc-protected amine, the ethyl ester, and the morpholine ether linkage.

- **N-Boc Group:** The Boc protecting group is stable under a wide range of conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM) to liberate the secondary amine. This free amine can then undergo a variety of transformations, including acylation, alkylation, and reductive amination, making it a key site for introducing molecular diversity.
- **Ethyl Ester Group:** The ester is susceptible to hydrolysis under either acidic or basic conditions (e.g., using lithium hydroxide) to yield the corresponding carboxylic acid. This acid can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, EDC/HOBt). Alternatively, the ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LAH).
- **Morpholine Ring:** The morpholine ring itself is generally stable. The ether oxygen can act as a hydrogen bond acceptor, which is a crucial feature for its application in medicinal chemistry.^{[1][2]}

Key Derivatization Pathway: Amide Synthesis

A common application for this building block is its conversion into a variety of amide derivatives, which are prevalent in biologically active molecules.

[Click to download full resolution via product page](#)

Fig. 2: Major reaction pathways for derivatization.

Applications in Drug Discovery and Medicinal Chemistry

The morpholine heterocycle is a highly valued scaffold in the design of new drugs, particularly for agents targeting the central nervous system (CNS).^{[1][2]} Its inclusion in a molecule often improves key pharmacokinetic properties:

- Enhanced Solubility: The polar nature of the morpholine ring can increase the aqueous solubility of a compound, which is often a prerequisite for good bioavailability.^[3]
- Improved Metabolic Stability: The ring is generally resistant to metabolic degradation.

- Favorable PK/PD Profile: The weak basicity of the morpholine nitrogen (pKa similar to physiological pH) can enhance cell permeability and interaction with biological targets.[1]

4-N-Boc-2-ethoxycarbonylmethyl-morpholine is an exemplary building block that leverages these advantages. It provides a pre-functionalized and protected morpholine core, allowing medicinal chemists to efficiently incorporate this privileged scaffold into lead compounds. Organic synthesis is a critical, albeit often rate-limiting, factor in drug discovery, and having access to versatile intermediates like this one can significantly accelerate the process.[9][10] The ethoxycarbonylmethyl "arm" allows for the exploration of the chemical space around the core, enabling the fine-tuning of a compound's activity and properties.

Safety and Handling

While specific toxicity data for **4-N-Boc-2-ethoxycarbonylmethyl-morpholine** is not widely available, it should be handled with the standard precautions used for laboratory chemicals. Based on related morpholine derivatives, it may cause skin and eye irritation.[11][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

4-N-Boc-2-ethoxycarbonylmethyl-morpholine is a high-value synthetic intermediate that combines the beneficial properties of the morpholine scaffold with the synthetic flexibility of Boc and ester functionalities. Its well-defined reactivity allows for systematic and predictable derivatization, making it an essential tool for researchers in drug discovery and development. The strategic use of such building blocks is crucial for efficiently navigating the complexities of modern medicinal chemistry and accelerating the journey from a synthetic concept to a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. 4-N-Boc-2-ethoxycarbonylmethyl-morpholine | 1220039-35-9 [amp.chemicalbook.com]
- 6. Ethyl 4-Boc-2-morpholinecarboxylate | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-HYDROXYMETHYL-4-BOC-MORPHOLINE | 135065-69-9 [chemicalbook.com]
- 9. bocsci.com [bocsci.com]
- 10. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (R)-N-Boc-2-hydroxymethylmorpholine | C10H19NO4 | CID 1512576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-N-Boc-2-ethoxycarbonylmethyl-morpholine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1378078#4-n-boc-2-ethoxycarbonylmethyl-morpholine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com